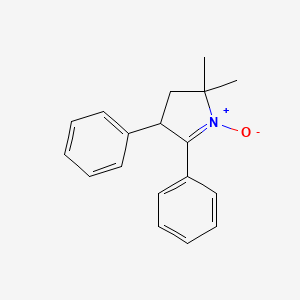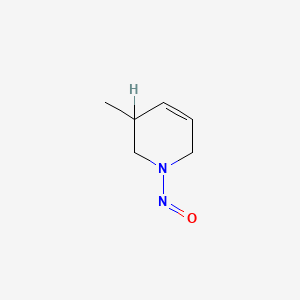
3-Methyl-1-nitroso-1,2,3,6-tetrahydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-nitroso-1,2,3,6-tetrahydropyridine is a chemical compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of their formation and impact on human health. This compound is of particular interest due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-nitroso-1,2,3,6-tetrahydropyridine typically involves the nitrosation of 3-methyl-1,2,3,6-tetrahydropyridine. This reaction can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors could be advantageous in scaling up the production while maintaining safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1-nitroso-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso oxides, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-nitroso-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: It is used as a model compound to study nitrosamine formation and reactivity.
Biology: Research on its biological effects helps in understanding the impact of nitrosamines on living organisms.
Medicine: Studies on this compound contribute to the development of strategies to mitigate the carcinogenic effects of nitrosamines.
Industry: It is used in the development of analytical methods for detecting nitrosamines in various products.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-nitroso-1,2,3,6-tetrahydropyridine involves its interaction with biological molecules. The nitroso group can form adducts with DNA, leading to mutations and potential carcinogenesis. The compound can also induce oxidative stress by generating reactive oxygen species, which further contributes to its toxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Nitroso-1,2,3,6-tetrahydropyridine: Similar in structure but lacks the methyl group.
3-Methyl-1-nitrosoindoline: Another nitrosamine with a different ring structure.
1-Nitroso-indoline: Similar nitrosamine with a different substituent pattern.
Uniqueness
3-Methyl-1-nitroso-1,2,3,6-tetrahydropyridine is unique due to the presence of both the methyl and nitroso groups, which influence its reactivity and biological effects. Its specific structure makes it a valuable compound for studying the formation and impact of nitrosamines.
Eigenschaften
| 96540-74-8 | |
Molekularformel |
C6H10N2O |
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
3-methyl-1-nitroso-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C6H10N2O/c1-6-3-2-4-8(5-6)7-9/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
LZLPRAJXUGVUMU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC=C1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol](/img/structure/B14449851.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide](/img/structure/B14449858.png)

![3-[Bis(methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14449877.png)





